2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

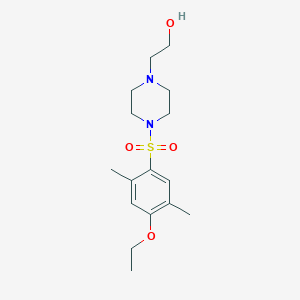

2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-derived compound featuring a sulfonyl group attached to a substituted phenyl ring (4-ethoxy-2,5-dimethylphenyl) and a terminal ethanol moiety. The ethoxy and dimethyl substituents on the phenyl ring likely influence electronic and steric properties, while the ethanol group may enhance solubility through hydrogen bonding.

Properties

IUPAC Name |

2-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-4-22-15-11-14(3)16(12-13(15)2)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOKHIZNUQNGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown. This compound is structurally similar to certain piperazine derivatives, which are known to interact with a variety of receptors and enzymes in the body

Mode of Action

Given its structural similarity to other piperazine derivatives, it may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or receptor agonism/antagonism

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Piperazine derivatives are generally well absorbed and widely distributed in the body, and they are metabolized by the liver and excreted in the urine

Result of Action

The molecular and cellular effects of this compound are currently unknown. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation

Action Environment

The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its interaction with its targets

Biological Activity

2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, commonly referred to by its CAS number 941003-03-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2O4S, with a molecular weight of 342.5 g/mol. The compound features a piperazine moiety linked to an ethoxy-substituted aromatic sulfonamide, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941003-03-8 |

| Molecular Formula | C16H26N2O4S |

| Molecular Weight | 342.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as tyrosinase and other related targets. For instance, studies have shown that piperazine derivatives can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The competitive inhibition mechanism involves the binding of the compound to the active site of the enzyme, preventing substrate access.

Biological Activity Studies

Several studies have investigated the biological activities associated with compounds structurally related to this compound. Below are key findings from relevant research:

- Antimelanogenic Activity : A study demonstrated that piperazine derivatives could inhibit melanin production in B16F10 melanoma cells. The IC50 values for related compounds ranged from 20 to 50 µM, indicating significant antimelanogenic potential .

- Anti-inflammatory Effects : Compounds with similar piperazine structures have been reported to exhibit anti-inflammatory properties. For example, derivatives showed IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

- Antitumor Activity : Research on pyrazole derivatives indicated that certain structural analogs possess antitumor properties, potentially linked to their ability to induce apoptosis in cancer cells .

Case Study 1: Antimelanogenic Effects

A specific study focused on the effects of a piperazine derivative on tyrosinase activity in melanoma cells. The compound was shown to significantly reduce melanin synthesis compared to controls, supporting its potential use in skin lightening formulations.

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of piperazine derivatives were tested for their anti-inflammatory effects in vivo and in vitro. The results indicated that these compounds effectively reduced inflammation markers and exhibited lower toxicity profiles compared to traditional NSAIDs.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several pharmacological applications, particularly in the treatment of pain and inflammation. Research indicates that similar compounds exhibit significant antinociceptive properties, which could be relevant for developing new analgesic medications.

Antinociceptive Effects

- Mechanism of Action : The compound may act as a selective antagonist for specific G-protein-coupled receptors (GPCRs), crucial in pain signal transmission. This mechanism is supported by studies showing that related compounds effectively modulate pain pathways through receptor antagonism.

-

Case Studies :

- Study on Pain Models : In rodent models, compounds with similar structures demonstrated significant reductions in pain responses to acetic acid and formalin-induced nociception. These findings suggest potential antinociceptive effects for this compound as well.

- Inflammatory Pain Models : Related compounds have shown efficacy in reversing thermal hypersensitivity and alleviating pain associated with carrageenan-induced inflammation, indicating a therapeutic role for this compound in treating inflammatory pain conditions.

Synthesis and Structural Insights

The synthesis of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can be achieved through various methods involving piperazine derivatives. The presence of the sulfonyl group enhances solubility and biological activity, making it a candidate for drug development .

Future Research Directions

Further investigations are warranted to explore the full pharmacological profile of this compound. Specific areas for future research include:

- In Vivo Studies : Conducting comprehensive in vivo studies to validate the antinociceptive effects observed in preliminary models.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with GPCRs and other molecular targets.

- Therapeutic Applications : Exploring potential applications in treating chronic pain conditions and other inflammatory diseases.

Comparison with Similar Compounds

b. 1-{4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one

- Substituent : 2,5-dimethylphenyl vs. 4-ethoxy-2,5-dimethylphenyl.

- Impact: The lack of an ethoxy group in this compound reduces polarity, while the ketone terminal group (ethanone) diminishes hydrogen-bonding capacity compared to the ethanol group in the target compound. This difference could lower aqueous solubility and alter pharmacokinetic profiles .

Terminal Functional Group Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.